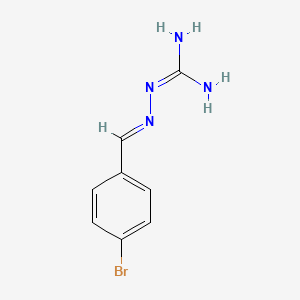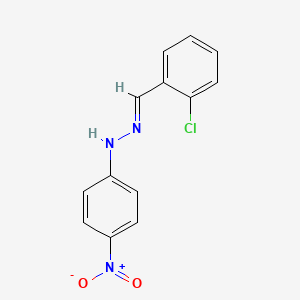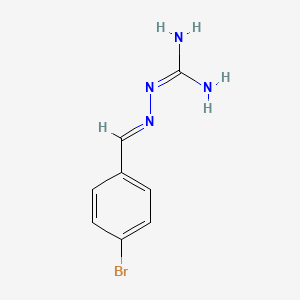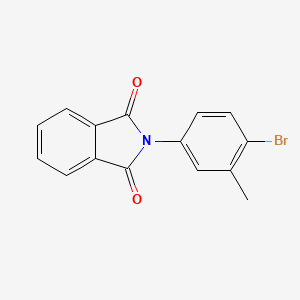![molecular formula C14H12O3 B11712244 2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)
2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one is a heterocyclic compound that belongs to the class of furochromenes This compound is characterized by a fused ring system consisting of a furan ring and a chromene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenols with β-keto esters in the presence of an acid catalyst. The reaction typically employs homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of 2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites or Nafion resin/silica composites, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in the formation of various substituted furochromenes with enhanced biological or chemical properties .
Aplicaciones Científicas De Investigación
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to regulate the expression of pro-apoptotic proteins such as Bim, leading to the activation of Bax and Bak proteins. This activation results in mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-2H-chromene derivatives:
5-Phenyl-7H-furo[2,3-g]chromen-7-ones: Analogous compounds with similar structural features and biological activities.
Uniqueness
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H12O3 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
2-propan-2-ylidene-3H-furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)11-6-10-5-9-3-4-14(15)17-12(9)7-13(10)16-11/h3-5,7H,6H2,1-2H3 |
Clave InChI |
LPZUIAGRHSPIFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)
![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)



![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)

![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11712204.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)
![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)

